PAC-1, or Procaspase Activating Compound 1, is a small molecule that acts as a procaspase-3 activator. Procaspases are inactive precursor proteins of caspases, which are proteases that play a crucial role in apoptosis (programmed cell death). [] PAC-1 is a synthetic compound, not found naturally. [, ] It has been extensively studied for its potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells. [, ]
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary or not fully disclosed in public sources .
PAC-1 has a molecular formula of and a molar mass of approximately 392.50 g/mol. Its structural features include:
The structural representation can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | |
Molar Mass | 392.50 g/mol |
IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene]acetohydrazide |
CAS Number | 315183-21-2 |
PAC-1 primarily acts through its interaction with procaspase proteins, particularly procaspase-3. The mechanism involves:
This cascade effect is crucial for the efficient induction of apoptosis in cancer cells while minimizing effects on normal cells due to differential expression levels of procaspase proteins .
The mechanism by which PAC-1 induces apoptosis involves several key steps:
This mechanism allows PAC-1 to effectively target tumor cells while sparing normal tissues due to lower levels of procaspases in healthy cells .
The physical and chemical properties of PAC-1 include:
Relevant data points include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Variable based on formulation |
Stability | Stable under physiological conditions |
PAC-1 is primarily being investigated for its potential use in oncology, specifically for treating various types of cancer such as glioblastoma, lymphoma, melanoma, breast cancer, and thoracic cancers. Clinical trials have been initiated to assess its efficacy and safety profile in human subjects . The unique mechanism of action targeting apoptotic pathways makes it a promising candidate for further development in cancer therapeutics.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3